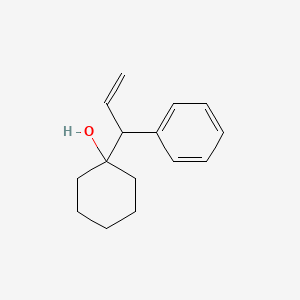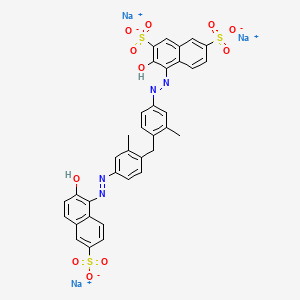
Tri-tert-butyl(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-tert-butyl(propan-2-yl)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and one propan-2-yl group attached to a silicon atom. This compound is notable for its steric hindrance, which influences its reactivity and applications in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(propan-2-yl)silane typically involves the reaction of tert-butyl chloride with a silicon-based reagent under controlled conditions. One common method is the hydrosilylation of isobutene with a silicon hydride in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tri-tert-butyl(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Functionalized silanes with various organic groups.
Aplicaciones Científicas De Investigación
Tri-tert-butyl(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a protecting group for alcohols.
Biology: Employed in the synthesis of bioactive molecules and as a stabilizer for sensitive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Tri-tert-butyl(propan-2-yl)silane involves its ability to donate or accept electrons during chemical reactions. The steric hindrance provided by the tert-butyl groups influences the compound’s reactivity, making it selective in its interactions with other molecules. This selectivity is crucial in catalytic processes and the formation of stable intermediates in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Triisopropylsilane: Similar in structure but with isopropyl groups instead of tert-butyl groups.
Triethylsilane: Contains ethyl groups attached to the silicon atom.
Di-tert-butylsilane: Features two tert-butyl groups and one hydrogen atom attached to silicon.
Uniqueness
Tri-tert-butyl(propan-2-yl)silane is unique due to its high steric hindrance, which imparts distinct reactivity and stability compared to other silanes. This makes it particularly useful in applications requiring selective reactions and the stabilization of reactive intermediates.
Propiedades
Número CAS |
84627-97-4 |
|---|---|
Fórmula molecular |
C15H34Si |
Peso molecular |
242.52 g/mol |
Nombre IUPAC |
tritert-butyl(propan-2-yl)silane |
InChI |
InChI=1S/C15H34Si/c1-12(2)16(13(3,4)5,14(6,7)8)15(9,10)11/h12H,1-11H3 |
Clave InChI |
YLECLUVXFHIDSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






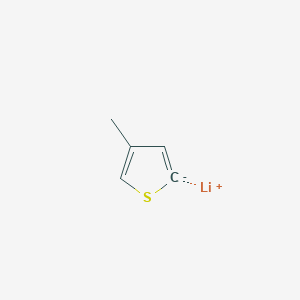
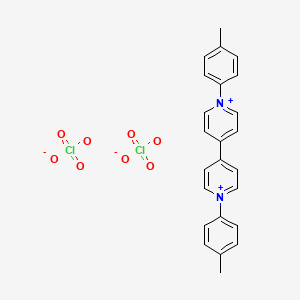
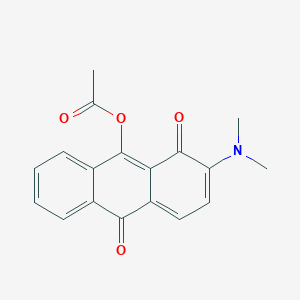
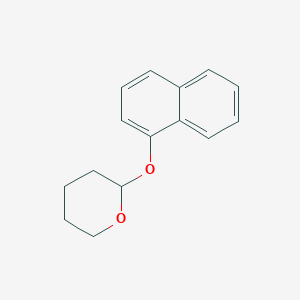
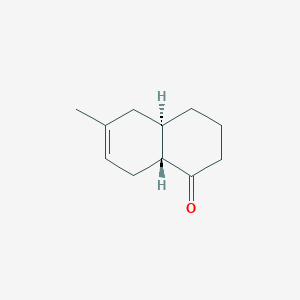

![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
